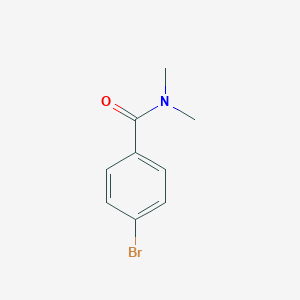

4-bromo-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRVYBRXLUEEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171608 | |

| Record name | N,N-Dimethyl p-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18469-37-9 | |

| Record name | N,N-Dimethyl p-bromobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018469379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl p-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-bromo-N,N-dimethylbenzamide: Physicochemical Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-bromo-N,N-dimethylbenzamide, a crucial intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a detailed and validated synthetic protocol, spectroscopic characterization, and key applications, all grounded in scientific literature.

Core Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below. A thorough understanding of these properties is essential for its appropriate handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1][2] |

| CAS Number | 18469-37-9 | [1][2] |

| Melting Point | 70.0 to 74.0 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, acetone, dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic and Chromatographic Characterization

The structural integrity and purity of this compound are critical for its successful use in synthesis. The following data provides a benchmark for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic protons will likely appear as two doublets in the range of δ 7.2-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The two N-methyl groups will appear as a singlet around δ 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon (typically δ 168-172 ppm), and the N-methyl carbons (typically δ 35-40 ppm).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups. A strong absorption band corresponding to the C=O stretching of the tertiary amide is a key diagnostic peak, typically observed in the region of 1630-1680 cm⁻¹.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Common fragmentation patterns would involve the loss of the dimethylamino group or the bromine atom.

Synthesis of this compound: A Validated Laboratory Protocol

The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic acyl substitution of 4-bromobenzoyl chloride with dimethylamine. The following protocol is designed for high yield and purity.

Reaction Scheme

Sources

An In-depth Technical Guide to 4-bromo-N,N-dimethylbenzamide: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic use of functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-bromo-N,N-dimethylbenzamide stands out as a versatile intermediate. Its utility is anchored in the presence of two key functional moieties: a tertiary benzamide and a bromine-substituted aromatic ring. The N,N-dimethylamide group often imparts desirable pharmacokinetic properties and can act as a directing group in certain transformations. Simultaneously, the aryl bromide serves as a reactive handle for a myriad of powerful cross-coupling reactions, enabling the facile introduction of molecular diversity. This guide provides an in-depth technical overview of this compound, covering its synthesis, key reactions, and applications, with a focus on the practical insights relevant to researchers and professionals in the chemical sciences.

CAS Number: 18469-37-9[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | [2] |

| Molecular Weight | 228.09 g/mol | |

| Appearance | Solid | |

| IUPAC Name | This compound | [2] |

| SMILES | CN(C)C(=O)C1=CC=C(C=C1)Br | [2] |

| InChI | InChI=1S/C9H10BrNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | [2] |

Synthesis of this compound

The most direct and commonly employed synthetic route to this compound involves a two-step process starting from 4-bromobenzoic acid. This method is reliable and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Part 1: Synthesis of 4-bromobenzoyl chloride

The initial step is the activation of the carboxylic acid moiety of 4-bromobenzoic acid by converting it to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification of the intermediate.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq).

-

Under a fume hood, add an excess of thionyl chloride (e.g., 2-5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 76 °C) and stir for 2-4 hours, or until the evolution of gas ceases.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 4-bromobenzoyl chloride can often be used in the next step without further purification.

Causality of Experimental Choices:

-

Thionyl Chloride in Excess: Ensures the complete conversion of the carboxylic acid to the acid chloride.

-

Catalytic DMF: The DMF acts as a catalyst by forming a small amount of the Vilsmeier reagent, which is the active acylating species, thereby accelerating the reaction.

-

Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Part 2: Amidation of 4-bromobenzoyl chloride

The second step is a nucleophilic acyl substitution reaction where the highly reactive 4-bromobenzoyl chloride is treated with dimethylamine to form the desired amide.

Experimental Protocol:

-

Dissolve the crude 4-bromobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethylamine (a 2.0 M solution in THF is commercially available) (2.2 eq) to the cooled solution of the acid chloride. The use of a slight excess of the amine ensures complete reaction and helps to neutralize the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or flash column chromatography.

Causality of Experimental Choices:

-

Anhydrous Solvent: Prevents the hydrolysis of the reactive acyl chloride back to the carboxylic acid.

-

Low Temperature Addition: The reaction is exothermic, and adding the amine at 0 °C helps to control the reaction rate and minimize potential side reactions.

-

Aqueous Workup: The washing steps are crucial for removing unreacted starting materials, the dimethylamine hydrochloride salt, and other impurities.

Reactivity and Synthetic Applications

The bromine atom on the phenyl ring of this compound is the key to its versatility as a synthetic building block, primarily through its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this reaction, the aryl bromide is coupled with an organoboron species, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science.[3]

Representative Protocol:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Heat the reaction mixture with stirring at 80-100 °C for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Sources

Spectroscopic Profile of 4-bromo-N,N-dimethylbenzamide: An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. 4-bromo-N,N-dimethylbenzamide, a halogenated aromatic amide, serves as a crucial building block in the synthesis of various biologically active compounds. Its synthetic utility necessitates a comprehensive understanding of its structural features, which can be unequivocally elucidated through a combination of modern spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the self-validating nature of the collective data are emphasized to ensure scientific integrity.

Molecular Structure and Properties

This compound possesses a molecular formula of C₉H₁₀BrNO and a molecular weight of approximately 228.09 g/mol .[1] Its structure features a p-substituted benzene ring, an amide functional group, and two N-methyl groups. The strategic placement of the bromine atom and the dimethylamino group significantly influences the electronic environment of the molecule, which is reflected in its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions, providing a clear fingerprint of the proton environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.63 | Doublet (d) | 2H | Ar-H |

| 7.36 | Doublet (d) | 2H | Ar-H |

| 2.93 | Doublet (d) | 6H | N(CH₃)₂ |

Table 1: ¹H NMR Spectral Data for this compound.

Interpretation:

The aromatic region displays two doublets, a characteristic pattern for a 1,4-disubstituted benzene ring. The downfield doublet at 7.63 ppm corresponds to the two aromatic protons ortho to the electron-withdrawing carbonyl group. The upfield doublet at 7.36 ppm is assigned to the two aromatic protons ortho to the bromine atom.[2] The observed coupling constant of approximately 8.3 Hz is typical for ortho-coupling in a benzene ring.

In the aliphatic region, a single signal at 2.93 ppm integrates to six protons, corresponding to the two equivalent methyl groups attached to the nitrogen atom. The observation of a single resonance for these six protons indicates free rotation around the C-N bond at room temperature on the NMR timescale. The apparent doublet multiplicity with a large coupling constant (J = 33.0 Hz) reported in one source is atypical for N-methyl groups and may be an artifact or a result of restricted rotation at a lower temperature, however, other sources describe this as a singlet which is more commonly expected.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 169.06 | C=O |

| 135.61 | Ar-C |

| 131.26 | Ar-CH |

| 129.15 | Ar-CH |

| 122.66 | Ar-C-Br |

| ~39.5 (estimated) | N(CH₃)₂ |

Table 2: ¹³C NMR Spectral Data for this compound.

Interpretation:

The carbonyl carbon of the amide group is observed as the most downfield signal at 169.06 ppm, which is a characteristic chemical shift for this functional group.[2] The aromatic region shows four distinct signals. The signal at 122.66 ppm is assigned to the carbon atom bearing the bromine atom (C-Br). The quaternary carbon attached to the amide group appears at 135.61 ppm. The two signals at 131.26 and 129.15 ppm correspond to the two pairs of equivalent aromatic CH carbons.[2] The signal for the N-methyl carbons is expected to appear in the range of 35-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2930 | Medium | Aliphatic C-H stretch |

| ~1630 | Strong | Amide C=O stretch (Amide I band) |

| ~1590, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1400 | Medium | C-N stretch |

| ~1070 | Strong | C-Br stretch |

| ~830 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Table 3: Predicted IR Absorption Bands for this compound.

Interpretation:

The IR spectrum of this compound is dominated by a strong absorption band around 1630 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the tertiary amide functional group. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹. The presence of the p-disubstituted benzene ring is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region and a strong out-of-plane C-H bending vibration around 830 cm⁻¹. The C-N stretching vibration of the amide is typically found around 1400 cm⁻¹. The C-Br stretching vibration gives rise to a strong absorption in the fingerprint region, expected around 1070 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

| m/z | Relative Intensity | Assignment |

| 227/229 | High | [M]⁺ (Molecular ion) |

| 183/185 | High | [M - N(CH₃)₂]⁺ |

| 155/157 | Medium | [M - N(CH₃)₂ - CO]⁺ |

| 72 | Medium | [C₄H₁₀N]⁺ |

Table 4: Expected Mass Spectrometry Fragmentation for this compound.

Interpretation:

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak ([M]⁺) at m/z 227 and 229, with a nearly 1:1 ratio, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). A prominent fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of the dimethylamino radical (•N(CH₃)₂) to form the 4-bromobenzoyl cation at m/z 183 and 185.[1] Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment would yield the 4-bromophenyl cation at m/z 155 and 157. Another possible fragment is the dimethylaminium cation at m/z 72.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of solid organic compounds involves dissolving 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte. The use of an internal standard, such as tetramethylsilane (TMS), is common for referencing the chemical shifts. For solid-state NMR, the finely ground sample is packed into a rotor and spun at the magic angle.[4][5]

FT-IR Spectroscopy

For solid samples, the KBr pellet method is a common technique.[6] A few milligrams of the finely ground sample are mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7] Attenuated Total Reflectance (ATR) is another convenient method that requires minimal sample preparation, where the solid is directly placed on the ATR crystal.[8]

GC-MS

For GC-MS analysis, the sample is typically dissolved in a suitable volatile solvent, such as dichloromethane or ethyl acetate. An aliquot of the solution is then injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column before entering the mass spectrometer.[9] The mass spectrometer is typically operated in electron ionization (EI) mode.[10]

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated area, preferably in a chemical fume hood.[6] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[6] In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a tightly closed container in a cool, dry place.[11]

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a self-validating and unambiguous structural confirmation of this compound. The characteristic signals in each spectrum correspond to specific structural motifs within the molecule, and their interpretation, grounded in established principles of spectroscopy, offers a high degree of confidence in the assigned structure. This comprehensive guide serves as a valuable resource for scientists, enabling the reliable identification and utilization of this important chemical intermediate in their research and development endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Retrieved from [Link]

-

XiXisys. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

GC-MS procedure and background. (n.d.). Retrieved from [Link]

- Patil, et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solid State NMR Experimental Setup. Retrieved from [Link]

- A Toolbox of Solid-State NMR Experiments for the Characterization of Soft Organic Nanomaterials. (n.d.).

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

- 1. This compound | C9H10BrNO | CID 140389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. memphis.edu [memphis.edu]

- 11. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to the Solubility and Stability of 4-bromo-N,N-dimethylbenzamide

Introduction

4-bromo-N,N-dimethylbenzamide is a substituted aromatic amide with the molecular formula C₉H₁₀BrNO.[1] Its structure, featuring a brominated phenyl ring and a tertiary amide group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The bromine atom provides a reactive handle for cross-coupling reactions, while the dimethylamide moiety influences its solubility and metabolic stability. A thorough understanding of the solubility and stability of this compound is paramount for researchers in drug discovery and development, as these properties are critical for designing robust synthetic routes, developing suitable analytical methods, and formulating stable dosage forms.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind these procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 85.9 °C (predicted) | |

| Water Solubility | 394.5 mg/L (predicted) |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The "like dissolves like" principle is a useful starting point for predicting solubility. Given its aromatic ring and the polar amide group, this compound is expected to exhibit a range of solubilities in different solvents. The related compound, N,N-dimethylbenzamide, is slightly soluble in water but highly soluble in many organic solvents.

Qualitative Solubility Determination

A preliminary assessment of solubility in various solvents is a crucial first step. This can be achieved through a simple, systematic protocol.

Experimental Protocol: Qualitative Solubility Assessment

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into separate small, clear glass vials.

-

Solvent Addition: To each vial, add a different solvent in incremental volumes (e.g., 0.1 mL, then up to 1 mL). The choice of solvents should cover a range of polarities, including:

-

Water

-

Methanol

-

Ethanol

-

Acetone

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

Hexane

-

-

Observation: After each solvent addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

-

Classification: Classify the solubility as:

-

Very Soluble: Dissolves in <1 mL of solvent.

-

Soluble: Dissolves in 1-3 mL of solvent.

-

Slightly Soluble: Dissolves in 3-10 mL of solvent.

-

Insoluble: Does not completely dissolve in 10 mL of solvent.

-

Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility data, the isothermal shake-flask method is the gold standard. This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Experimental Protocol: Isothermal Shake-Flask Solubility Measurement

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Data Presentation: Quantitative Solubility of this compound

The experimentally determined solubility data should be tabulated for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Data | Calculated Data |

| Water | 37 | Experimental Data | Calculated Data |

| Methanol | 25 | Experimental Data | Calculated Data |

| Ethanol | 25 | Experimental Data | Calculated Data |

| Acetone | 25 | Experimental Data | Calculated Data |

| Dichloromethane | 25 | Experimental Data | Calculated Data |

| DMSO | 25 | Experimental Data | Calculated Data |

Workflow for Solubility Determination

Caption: Workflow for the stability assessment of this compound.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be anticipated:

-

Hydrolysis: While tertiary amides are generally stable, under harsh acidic or basic conditions, hydrolysis of the amide bond could occur, yielding 4-bromobenzoic acid and dimethylamine. Due to the stability of the tertiary amide, this is likely to be a slow process.

-

Photodegradation: Aromatic bromides are known to undergo photodegradation, primarily through reductive debromination. [2]Exposure to light, especially UV light, could lead to the formation of N,N-dimethylbenzamide.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide has outlined a comprehensive strategy for characterizing the solubility and stability of this compound. By following the detailed protocols for qualitative and quantitative solubility determination, researchers can generate the necessary data to guide solvent selection for synthesis, purification, and formulation. The forced degradation studies, conducted in accordance with ICH guidelines, will elucidate the intrinsic stability of the molecule and identify potential degradation products. The development of a stability-indicating HPLC method is a critical component of this process, ensuring that the stability of the compound can be accurately monitored over time. The insights gained from these studies are essential for the successful development of new chemical entities containing the this compound scaffold.

References

-

ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

-

Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available at: [Link]

-

ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. Available at: [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): recommendation for revision. Journal of pharmaceutical sciences, 99(7), 2934–2940. Available at: [Link]

-

Experiment 1 Determination of Solubility Class. Course Hero. Available at: [Link]

-

Forced Degradation Studies. STEMart. Available at: [Link]

-

Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available at: [Link]

-

Forced Degradation Testing Procedure. ResolveMass Laboratories Inc. Available at: [Link]

-

A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]

-

Solubility test for Organic Compounds. Scribd. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Q1A(R2) Stability Testing of new Drug Substances and Products. ICH. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Experiment 2 # Solubility 13. Bellevue College. Available at: [Link]

Sources

The Strategic Utility of 4-bromo-N,N-dimethylbenzamide in Modern Organic Synthesis: A Technical Guide

Abstract

This in-depth technical guide explores the multifaceted applications of 4-bromo-N,N-dimethylbenzamide as a versatile building block in contemporary organic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its synthesis, reactivity, and strategic implementation in the construction of complex molecular architectures. We delve into the nuances of its participation in palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols and mechanistic insights. Furthermore, this guide highlights its pivotal role in the synthesis of high-value compounds, including kinase inhibitors and materials for organic electronics, thereby underscoring its significance in both medicinal chemistry and materials science.

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and elegant construction of target molecules. This compound has emerged as a particularly valuable scaffold due to the convergence of several key structural and electronic features. The presence of a bromine atom on the aromatic ring provides a reactive handle for a myriad of cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the N,N-dimethylbenzamide moiety, an electron-withdrawing group, modulates the reactivity of the aryl bromide and can serve as a crucial pharmacophore or a precursor for further functionalization.

This guide will illuminate the synthetic potential of this compound, moving beyond a mere cataloging of reactions to provide a deeper understanding of the principles governing its application. We will explore its synthesis, its reactivity in cornerstone cross-coupling reactions, and its documented utility in the synthesis of cutting-edge pharmaceuticals and advanced materials.

Synthesis of this compound: A Reliable Foundation

The most direct and common method for the preparation of this compound is the amidation of 4-bromobenzoyl chloride with dimethylamine. This nucleophilic acyl substitution reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromobenzoyl chloride

-

Dimethylamine (2.0 M solution in THF or aqueous solution)

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask charged with 4-bromobenzoyl chloride (1.0 equiv) is added anhydrous dichloromethane.

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (1.1 equiv) is added, followed by the dropwise addition of a solution of dimethylamine (1.2 equiv).

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Characterization Data for this compound:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.63 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), 2.93 (d, J = 33.0 Hz, 6H).[1]

-

¹³C NMR (75 MHz, DMSO-d₆): δ 169.06, 135.61, 131.26, 129.15, 122.66.[1]

Core Reactivity: A Hub for Cross-Coupling Chemistry

The synthetic utility of this compound is most prominently showcased in its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile site for the introduction of a wide array of substituents, enabling the construction of complex molecular frameworks with high precision and efficiency.

Diagram: Central Role of this compound in Cross-Coupling Reactions

Caption: Versatility of this compound in key cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent substrate for this transformation. This reaction allows for the introduction of various aryl and heteroaryl groups, leading to the synthesis of a diverse range of biaryl amides. These structures are prevalent in many biologically active molecules and functional materials.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For electron-deficient aryl bromides like this compound, a more electron-rich and bulky phosphine ligand can facilitate the oxidative addition step, which is often rate-limiting. The base is required to activate the boronic acid for transmetalation.[2] A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic and inorganic reagents.

Materials:

-

This compound

-

4-methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk flask are added this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) are added under a positive flow of inert gas.

-

Degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) are added.

-

The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide.

Representative Characterization Data for a Biaryl Product (4,6-dichloro-5-(4′-methoxybiphenyl-4-yl)pyrimidine):

-

¹H-NMR (600 MHz, CDCl₃): δ 8.96 (s, 1H), 7.47 (m, 2H), 7.11 (m, 4H), 6.98 (m, 2H), 3.76 (s, 3H).[3]

-

¹³C NMR (150 MHz, CDCl₃): δ 160, 156.6, 152.8, 140.8, 135.3, 133.1, 132.6, 130.1, 127.2, 126.8, 114.8, 55.8.[3]

-

EI/MS m/z (%): 332.3 [M+H]⁺.[3]

Buchwald-Hartwig Amination: Constructing Arylamine Derivatives

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[4][5] When applied to this compound, this reaction provides access to a variety of N-aryl-N,N-dimethylbenzamide derivatives, which are important substructures in many pharmaceuticals.

Trustworthiness Through Self-Validating Systems: The success of a Buchwald-Hartwig amination protocol relies on the careful exclusion of oxygen and moisture, as the palladium(0) active catalyst is sensitive to oxidation. The use of a well-defined pre-catalyst and rigorous degassing of solvents and reagents ensures the integrity of the catalytic system. The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine, facilitating its entry into the catalytic cycle.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry Schlenk tube are added this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), and XPhos (0.02-0.04 equiv).

-

The tube is evacuated and backfilled with an inert gas three times.

-

Anhydrous, degassed toluene is added, followed by the addition of morpholine (1.2 equiv) via syringe.

-

The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

-

The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

-

The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 4-(4-morpholinyl)-N,N-dimethylbenzamide.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction provides a powerful means of forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6] This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and key components of various functional materials.

Authoritative Grounding: The Sonogashira coupling typically employs a dual catalytic system of palladium and a copper(I) salt. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] The reaction is carried out in the presence of an amine base, which serves to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk tube are added this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.01-0.03 equiv).

-

The tube is evacuated and backfilled with an inert gas.

-

Anhydrous, degassed THF or DMF is added, followed by the addition of the amine base (2.0-3.0 equiv) and phenylacetylene (1.1-1.5 equiv).

-

The reaction mixture is stirred at room temperature or heated to 50-80 °C for 2-24 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography to yield N,N-dimethyl-4-(phenylethynyl)benzamide.

Representative Characterization Data for an Alkynyl Product (1-Bromo-4-(phenylethynyl)benzene):

-

¹H NMR (300 MHz, CDCl₃): δ 7.55–7.51 (m, 2H), 7.48–7.45 (m, 2H), 7.35–7.24 (m, 3H).

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound are of significant interest in drug discovery. The N,N-dimethylbenzamide group can act as a hydrogen bond acceptor and contribute to the overall pharmacokinetic properties of a molecule. The ability to readily diversify the 4-position of the benzamide ring through cross-coupling reactions makes it an ideal starting point for the synthesis of compound libraries for high-throughput screening.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The benzamide scaffold is a common feature in many kinase inhibitors, and this compound serves as a key precursor for the synthesis of these complex molecules.

-

Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK inhibitors have shown remarkable efficacy in the treatment of cancers harboring NTRK gene fusions.[7][8] The synthesis of certain TRK inhibitors involves the elaboration of a core structure derived from this compound, where the bromine atom is replaced by a more complex moiety through a Suzuki or other cross-coupling reaction.[9][10]

-

Janus Kinase (JAK) Inhibitors: JAK inhibitors are used in the treatment of various autoimmune diseases and myeloproliferative neoplasms.[11] The phenylaminopyrimidine scaffold, a common core in many JAK inhibitors, can be constructed using this compound as a starting material, where the bromine is substituted with an appropriate amine via a Buchwald-Hartwig amination.

Diagram: Synthetic Strategy for Kinase Inhibitors

Caption: General synthetic approach to kinase inhibitors using this compound.

Applications in Materials Science

The rigid, aromatic structure of derivatives of this compound makes them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Bipolar Host Materials for Organic Light-Emitting Diodes (OLEDs)

In OLEDs, bipolar host materials are crucial for achieving high efficiency and long device lifetimes. These materials possess both electron-transporting and hole-transporting capabilities, which helps to balance charge injection and transport within the emissive layer. The modular nature of the synthesis of biaryl and arylamine derivatives from this compound allows for the fine-tuning of the electronic properties of the resulting molecules. By judiciously choosing the coupling partners in Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can design and synthesize novel bipolar host materials with tailored HOMO and LUMO energy levels, as well as high triplet energies, which are essential for efficient phosphorescent OLEDs.[3]

Conclusion

This compound is a commercially available and readily synthesized compound that serves as a powerful and versatile building block in modern organic synthesis. Its true potential is unlocked through its participation in a variety of palladium-catalyzed cross-coupling reactions, which provide efficient and modular routes to a wide range of complex organic molecules. This guide has provided a detailed overview of its synthesis, core reactivity, and applications, complete with experimental protocols and mechanistic insights. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthetic utility of this compound is essential for the development of next-generation pharmaceuticals and advanced materials.

References

- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.

-

Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

- Zhang, J.-Y., Sun, J.-F., Nie, P., Herdewijn, P., & Wang, Y.-T. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 262, 115848.

- Raza, A., Rasool, N., Bilal, M., Mubarak, A., Hashmi, M. A., Akhtar, M. N., Imran, M., Ahmad, G., Siddiqa, A., & Shah, S. A. A. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ChemistrySelect, 7(29).

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved from [Link]

-

Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019, March 6). ResearchGate. Retrieved from [Link]

- WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF. (n.d.). Google Patents.

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis of intermediates for the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved from [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2020). National Institutes of Health. Retrieved from [Link]

-

New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. (n.d.). OSTI.GOV. Retrieved from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 4). ResearchGate. Retrieved from [Link]

- Tyner, J. W., et al. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Bioorganic & Medicinal Chemistry Letters, 19(20), 5867-5871.

-

Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs. (2023, August 12). National Institutes of Health. Retrieved from [Link]

-

ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019, March 18). RSC Publishing. Retrieved from [Link]

-

Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes. (2019, October 8). National Institutes of Health. Retrieved from [Link]

- CN101585781A - Preparing method of N, N-dimethylbenzamide. (n.d.). Google Patents.

-

ChemInform Abstract: Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023, December 5). PubMed. Retrieved from [Link]

- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.). Google Patents.

-

Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. (2021). National Institutes of Health. Retrieved from [Link]

-

Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. (2020, May 14). ResearchGate. Retrieved from [Link]

-

Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023, February 28). National Institutes of Health. Retrieved from [Link]

-

Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. (2020). PubMed. Retrieved from [Link]

-

Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (n.d.). OUCI. Retrieved from [Link]

-

Trk kinase inhibitors as new treatments for cancer and pain. (n.d.). ResearchGate. Retrieved from [Link]

-

N-{[(4-Nitrophenyl)amino]methyl}benzamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Christopher, W.D., Ming, G. and Navarro, C.O. (2014) Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16, 3724-3727. (n.d.). Scirp.org. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. research.rug.nl [research.rug.nl]

- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Christopher, W.D., Ming, G. and Navarro, C.O. (2014) Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16, 3724-3727. - References - Scientific Research Publishing [scirp.org]

- 11. BJOC - Search Results [beilstein-journals.org]

4-bromo-N,N-dimethylbenzamide safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-bromo-N,N-dimethylbenzamide for Research and Development Professionals

Authored by a Senior Application Scientist

Introduction: Understanding the Context of this compound in Drug Discovery

This compound is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry and drug development. Substituted benzamides are known to interact with various biological targets, and their derivatives have been explored for a range of therapeutic applications.[1][2] As a key building block or intermediate, this compound is frequently utilized in the synthesis of more complex molecules with potential pharmacological activity.[3]

The safe and effective use of this compound in a research setting is paramount. This guide provides a comprehensive overview of the safety and handling precautions for this compound, moving beyond generic laboratory guidelines to offer field-proven insights and the rationale behind specific safety protocols. It is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Chapter 1: Hazard Profile and Toxicological Assessment

A thorough understanding of the hazard profile of this compound is the foundation of safe handling. While comprehensive toxicological data for this specific compound is not extensively published, its classification under the Globally Harmonized System (GHS) and the known properties of related substituted benzamides provide a strong basis for a robust safety assessment.[4]

GHS Classification and Hazard Statements

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6][7] |

Expert Insight: The presence of the brominated aromatic ring and the amide functional group are key drivers of this compound's irritant properties. Aromatic halides can be reactive and may interfere with biological processes upon absorption. The N,N-dimethylamide moiety, while generally stable, can still participate in metabolic pathways that may lead to toxic intermediates. The primary immediate risks are irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.

Toxicological Summary

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safety when handling this compound is a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate personal protective equipment.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound in its solid, powdered form or as a solution should be conducted within a certified chemical fume hood.[8] This is a non-negotiable control measure.

Causality Explained: As a fine powder, this compound can easily become airborne during weighing and transfer, posing a significant inhalation risk. A fume hood provides a contained workspace with constant airflow, drawing airborne particles away from the user's breathing zone and preventing contamination of the general laboratory environment.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of PPE should be considered the last line of defense. Each component must be appropriate for the task and inspected before use.

| PPE Component | Specification | Rationale and Field Insight |

| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[9] | Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or splashes. Goggles are essential. |

| Hand Protection | Nitrile gloves. | Nitrile provides good resistance to a broad range of chemicals and is preferable to latex, which offers poor chemical protection and can cause allergic reactions. Always double-check the manufacturer's compatibility chart for specific solvents used. Gloves should be inspected for any signs of degradation or punctures before use.[9][10] |

| Body Protection | A fully buttoned, long-sleeved laboratory coat.[8][9] | This protects the skin on the arms and torso from accidental spills and contamination. |

| Respiratory Protection | Generally not required when working in a fume hood. If dust is generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary. | Reliance on the fume hood is the primary control. Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.[11] |

Below is a DOT script visualizing the mandatory PPE for handling this compound.

Caption: Mandatory PPE for handling this compound.

Chapter 3: Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is critical for ensuring safety and experimental reproducibility.

Step-by-Step Protocol for Weighing and Handling the Solid Compound

-

Preparation: Before bringing the compound into the fume hood, ensure the work area is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, solvent, etc.) ready.

-

PPE Donning: Put on your laboratory coat, chemical splash goggles, and nitrile gloves.

-

Transfer to Fume Hood: Place the stock container of this compound, a balance, and all necessary equipment inside the fume hood.

-

Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid creating dust. If a small amount of powder becomes airborne, allow the fume hood to clear it before proceeding.

-

Container Sealing: Securely close the stock container immediately after use.

-

Dissolution (if applicable): If dissolving the compound, add the solvent to the weigh boat containing the solid. Use a pipette or a gentle stream from a wash bottle to rinse the weigh boat and transfer the solution to the reaction vessel.

-

Cleanup: Dispose of the weigh boat and any contaminated materials in a designated solid waste container within the fume hood. Clean any spills on the balance or fume hood surface with a damp cloth, ensuring the cloth is disposed of as chemical waste.

-

PPE Doffing: Remove gloves using the proper technique to avoid skin contact with any contaminants.[10] Remove your lab coat and goggles. Wash your hands thoroughly with soap and water.[8][10]

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][12] It should be stored away from strong oxidizing agents, as these are incompatible materials.[8][13]

Expert Insight: The "cool and dry" recommendation is critical. Amide bonds can be susceptible to hydrolysis over long periods, especially in the presence of moisture. Storing in a desiccator can help maintain the compound's integrity.

Chapter 4: Emergency Procedures and First Aid

Prompt and correct action in the event of an emergency can significantly mitigate harm.

Accidental Release Measures

-

Minor Spill (in a fume hood):

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and alert others.

-

Prevent the generation of dust.

-

Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

-

First Aid Measures

The following table outlines the immediate first aid response for different types of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8] |

Below is a DOT script visualizing the emergency response workflow for a skin or eye exposure.

Caption: Emergency response workflow for exposure incidents.

Chapter 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[8]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, wearing the correct PPE, and following established protocols. By understanding the rationale behind these safety measures, researchers can create a secure environment that fosters both scientific discovery and personal well-being.

References

-

This compound | CAS#:18469-37-9 | Chemsrc. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound | C9H10BrNO | CID 140389. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). Retrieved January 4, 2026, from [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 18469-37-9 Name: this compound. (n.d.). XiXisys. Retrieved January 4, 2026, from [Link]

-

Personal Protective Equipment | US EPA. (2025, September 12). Retrieved January 4, 2026, from [Link]

-

Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 4, 2026, from [Link]

-

Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved January 4, 2026, from [Link]

-

Safety Data Sheet: 4-bromo-N,N-dimethylaniline. (n.d.). Chemos GmbH&Co.KG. Retrieved January 4, 2026, from [Link]

-

This compound (18469-37-9). (n.d.). Chemchart. Retrieved January 4, 2026, from [Link]

-

Consensus on the Use of Substituted Benzamides in Psychiatric Patients. (2004). Karger. Retrieved January 4, 2026, from [Link]

-

5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved January 4, 2026, from [Link]

-

Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. Retrieved January 4, 2026, from [Link]

-

BENZAMIDE CAS Number - HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 4, 2026, from [Link]

-

Consensus on the use of substituted benzamides in psychiatric patients. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

Sources

- 1. karger.com [karger.com]

- 2. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemos.de [chemos.de]

- 5. This compound | C9H10BrNO | CID 140389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18469-37-9 Name: this compound [xixisys.com]

- 8. This compound | CAS#:18469-37-9 | Chemsrc [chemsrc.com]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. hazmatschool.com [hazmatschool.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

commercial suppliers of high-purity 4-bromo-N,N-dimethylbenzamide

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of High-Purity 4-bromo-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical building block in medicinal chemistry and organic synthesis, notably utilized in the development of targeted therapeutics such as FGFR1 inhibitors.[1][2] The success and reproducibility of research and development efforts hinge on the procurement of this reagent at verifiably high purity. This guide provides a comprehensive framework for navigating the commercial supplier landscape, establishing rigorous quality control protocols, and ensuring safe handling. It is designed to empower researchers with the expertise to select reliable suppliers and independently validate the quality of this compound, thereby upholding the integrity of their scientific outcomes.

Introduction to this compound: A Key Synthetic Intermediate

This compound (CAS No: 18469-37-9) is an aromatic amide distinguished by a bromine atom on the phenyl ring.[3] This bromine atom serves as a versatile functional handle, enabling a wide array of cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] These reactions are fundamental to constructing the complex molecular architectures often found in pharmaceutical candidates.[4]

The compound's significance is highlighted by its application in the synthesis of novel kinase inhibitors. For instance, it is a key precursor in the creation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which have been identified as promising fibroblast growth factor receptor-1 (FGFR1) inhibitors for treating non-small cell lung cancer.[1][2] In such applications, the presence of impurities—including unreacted starting materials or side-products from synthesis—can lead to unpredictable reaction outcomes, misleading biological data, and a lack of reproducibility. Therefore, sourcing this compound with high and confirmed purity is not merely a matter of preference but a prerequisite for rigorous scientific investigation.

Chemical Identity:

-

IUPAC Name: this compound[3]

-

CAS Number: 18469-37-9[5]

-

Molecular Formula: C₉H₁₀BrNO[5]

-

Molecular Weight: 228.09 g/mol [3]

The Commercial Supplier Landscape

Navigating the market for chemical reagents requires a discerning approach. Suppliers range from primary manufacturers to distributors and chemical marketplaces, each with different levels of quality oversight and documentation.

Supplier Tiers and Evaluation Criteria

-

Primary Manufacturers/Specialty Suppliers: Companies like Oakwood Chemical often synthesize compounds in-house, providing greater control over quality and more detailed analytical data.

-

Major Distributors: Suppliers such as Sigma-Aldrich (Merck) offer a vast catalog, often with various grades. It is crucial to understand the specifications of each grade. For example, the "AldrichCPR" grade implies that the buyer is responsible for confirming the product's identity and purity, as analytical data is not routinely collected by the supplier.

-

Chemical Marketplaces: Platforms like Chemsec and ChemicalBook aggregate listings from numerous, often international, suppliers.[6][7] While useful for sourcing, they necessitate careful vetting of the actual vendor providing the material.

The primary criterion for selection should be the supplier's commitment to quality, evidenced by the provision of a comprehensive Certificate of Analysis (CoA) detailing the purity and the methods used for its determination.

Comparative Analysis of Commercial Suppliers

The following table summarizes offerings from several known suppliers. Purity claims and available data can change, so this should be used as a starting point for direct inquiry.

| Supplier | Product Name/Grade | Stated Purity | Key Considerations |

| Sigma-Aldrich | This compound AldrichCPR | Not specified | Buyer assumes responsibility for confirming identity and purity. |

| Oakwood Chemical | This compound | 98% | Provides specific melting point range (71-73°C) and hazard information.[5] |

| Advanced ChemBlocks | This compound | 95% | Provides basic chemical properties and IUPAC name.[8] |

| TCI America | This compound | Analytical Reagent | Marketed for laboratory and analytical use.[9] |

Quality Control and In-House Purity Verification

Relying solely on a supplier's CoA is insufficient for critical applications. Independent verification is a cornerstone of scientific rigor, ensuring that the material meets the specific demands of the intended experiment.

The Imperative of Independent Verification

A supplier's CoA reflects the quality of a specific batch at the time of its analysis. However, degradation during storage or shipping can alter purity. Furthermore, the analytical methods used by the supplier may not detect impurities relevant to a specific synthetic pathway. Establishing an in-house QC protocol is a self-validating system that builds trust and ensures consistency across different batches and suppliers.

Key Analytical Techniques for Verification

-

¹H NMR Spectroscopy: Provides unambiguous confirmation of the molecular structure. Integration of proton signals can offer a semi-quantitative assessment of purity by detecting and quantifying proton-bearing impurities.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[10] It separates the main compound from impurities, allowing for precise quantification of purity as a percentage of the total peak area.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound, MS is particularly useful as it will show a characteristic molecular ion peak cluster (M and M+2) of nearly equal intensity, which is the isotopic signature of the bromine atom.[4]

-

Melting Point Analysis: A simple and rapid technique to assess purity.[10] Pure crystalline solids exhibit a sharp, defined melting point, whereas impurities typically cause the melting point to become depressed and broadened.[10] A measured range of 71-73°C is expected for high-purity samples.[5]

Protocol: Incoming Batch Quality Control Workflow

This protocol provides a step-by-step methodology for validating a newly acquired batch of this compound.

1. Documentation and Visual Inspection:

- Log the supplier, lot number, and date of receipt.

- Compare the supplier's CoA with the product label.

- Visually inspect the material. It should be a solid. Note any discoloration or heterogeneity.

2. Melting Point Determination:

- Ensure the sample is dry and finely powdered.

- Pack the sample into a capillary tube to a height of 2-3 mm.

- Use a calibrated melting point apparatus to determine the melting range.

- Acceptance Criterion: A sharp melting range within ±2°C of the literature value (e.g., 71-73°C).[5]

3. HPLC Purity Analysis (Adapted from established methods[10]):

- Mobile Phase: Prepare an appropriate mixture (e.g., Acetonitrile:Water).

- Diluent: Use the mobile phase as the diluent.

- Sample Preparation: Prepare a sample solution at a concentration of approximately 1.0 mg/mL.

- Analysis: Equilibrate the HPLC system. Inject a blank, followed by the sample solution.

- Acceptance Criterion: Purity of ≥98% by peak area normalization.

4. Spectroscopic Confirmation:

- ¹H NMR: Dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃). Acquire a spectrum and confirm that all peaks correspond to the structure of this compound and that impurity peaks are minimal.

- Mass Spectrometry: Analyze a diluted sample via an appropriate ionization method (e.g., ESI).

- Acceptance Criterion: The mass spectrum must show the correct molecular ion with the characteristic bromine isotope pattern.[4]

Practical Guidance: Handling and Storage

Proper handling and storage are critical to maintaining the purity of the reagent and ensuring laboratory safety.

Safety Precautions

This compound is classified with several hazards.[3] Always consult the supplier's Safety Data Sheet (SDS) before handling.[6][11]

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dust.[11][12]

Recommended Storage Conditions

To prevent degradation, store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[11][12] Keep it away from strong oxidizing agents, heat, and flames.[6]

Conclusion